Cas no 117565-90-9 (Methyl 2-(2-bromo-5-methoxyphenyl)acetate)
Methyl 2-(2-bromo-5-methoxyphenyl)acetate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-(2-bromo-5-methoxyphenyl)acetate
- Benzeneacetic acid, 2-bromo-5-methoxy-, methyl ester
- NULL
- Methyl (2-bromo-5-methoxyphenyl)acetate
- 117565-90-9
- 2-Bromo-5-methoxy-benzeneacetic acid methyl ester
- SCHEMBL898733
- (2-Bromo-5-methoxyphenyl)acetic acid methyl ester
- Methyl 2-(2-bromo-5-methoxy-phenyl)acetate
- METHYL2-(2-BROMO-5-METHOXYPHENYL)ACETATE
- DTXSID60443171
- (2-Bromo-5-methoxy-phenyl)-acetic acid methyl ester
- IGZZCVJQEPJTNK-UHFFFAOYSA-N
- A803783
- AKOS015909207
- G83755
-
- MDL: MFCD11977362
- Inchi: 1S/C10H11BrO3/c1-13-8-3-4-9(11)7(5-8)6-10(12)14-2/h3-5H,6H2,1-2H3
- InChI Key: IGZZCVJQEPJTNK-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C=C1CC(=O)OC)OC
Computed Properties
- Exact Mass: 257.98913
- Monoisotopic Mass: 257.98916g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- PSA: 35.53
Methyl 2-(2-bromo-5-methoxyphenyl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 229537-1g |
2-Bromo-5-methoxyphenyl)acetic acid methyl ester |
117565-90-9 | 95% | 1g |
£479.00 | 2022-02-28 | |
| Fluorochem | 229537-5g |
2-Bromo-5-methoxyphenyl)acetic acid methyl ester |
117565-90-9 | 95% | 5g |
£1272.00 | 2022-02-28 | |
| abcr | AB433781-1 g |
(2-Bromo-5-methoxyphenyl)acetic acid methyl ester; 97% |
117565-90-9 | 1g |
€692.80 | 2023-04-23 | ||
| abcr | AB433781-1g |
(2-Bromo-5-methoxyphenyl)acetic acid methyl ester, 97%; . |
117565-90-9 | 97% | 1g |
€1621.70 | 2024-08-03 | |
| A2B Chem LLC | AD74975-1g |
Methyl 2-(2-bromo-5-methoxyphenyl)acetate |
117565-90-9 | 97% | 1g |
$1205.00 | 2024-04-20 | |
| A2B Chem LLC | AD74975-5g |
Methyl 2-(2-bromo-5-methoxyphenyl)acetate |
117565-90-9 | 97% | 5g |
$2831.00 | 2024-04-20 | |
| Ambeed | A370109-1g |
Methyl 2-(2-bromo-5-methoxyphenyl)acetate |
117565-90-9 | 95% | 1g |
$242.0 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1758918-1g |
Methyl 2-(2-bromo-5-methoxyphenyl)acetate |
117565-90-9 | 95% | 1g |
¥2371.00 | 2024-08-09 | |
| Crysdot LLC | CD12176390-1g |
Methyl 2-(2-bromo-5-methoxyphenyl)acetate |
117565-90-9 | 95+% | 1g |
$299 | 2024-07-23 |
Methyl 2-(2-bromo-5-methoxyphenyl)acetate Suppliers
Methyl 2-(2-bromo-5-methoxyphenyl)acetate Related Literature
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on Methyl 2-(2-bromo-5-methoxyphenyl)acetate
Methyl 2-(2-bromo-5-methoxyphenyl)acetate: A Comprehensive Overview
Methyl 2-(2-bromo-5-methoxyphenyl)acetate (CAS No. 117565-90-9) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound, characterized by its unique brominated and methoxylated aromatic structure, offers a wide range of applications due to its reactivity and functional versatility.
The molecular formula of Methyl 2-(2-bromo-5-methoxyphenyl)acetate is C10H11BrO3, and its molecular weight is approximately 243.1 g/mol. The compound is a colorless to pale yellow liquid at room temperature, with a boiling point of around 180-185°C at reduced pressure. Its solubility in common organic solvents such as dichloromethane, ethyl acetate, and ethanol makes it an ideal candidate for various synthetic reactions and analytical techniques.
In the realm of organic synthesis, Methyl 2-(2-bromo-5-methoxyphenyl)acetate serves as a valuable building block for the construction of complex molecules. The presence of the bromine atom on the aromatic ring allows for facile substitution reactions, enabling the introduction of a wide array of functional groups. This property is particularly useful in the synthesis of bioactive compounds and pharmaceutical intermediates. Recent studies have highlighted its utility in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings and Heck reactions, which are essential for the synthesis of diverse scaffolds in medicinal chemistry.
The methoxy group on the aromatic ring imparts additional reactivity and stability to Methyl 2-(2-bromo-5-methoxyphenyl)acetate. This functional group can be selectively modified through various chemical transformations, including demethylation, etherification, and oxidation. These modifications can significantly alter the physical and chemical properties of the compound, making it suitable for a broader range of applications. For instance, demethylation can yield a phenolic derivative, which may exhibit enhanced biological activity or improved pharmacokinetic properties.
In pharmaceutical research, Methyl 2-(2-bromo-5-methoxyphenyl)acetate has been explored as an intermediate in the synthesis of potential therapeutic agents. Its ability to undergo selective functionalization makes it an attractive starting material for the development of drugs targeting various diseases. Recent advancements in drug discovery have focused on the use of this compound in the synthesis of small molecules with anti-inflammatory, anti-cancer, and neuroprotective properties. For example, a study published in the Journal of Medicinal Chemistry reported the successful synthesis of a series of derivatives from Methyl 2-(2-bromo-5-methoxyphenyl)acetate, which exhibited potent anti-inflammatory activity in vitro and in vivo.
Beyond its applications in pharmaceuticals, Methyl 2-(2-bromo-5-methoxyphenyl)acetate has also found use in materials science. The compound can be incorporated into polymers to enhance their thermal stability, mechanical strength, and chemical resistance. Research in this area has shown that polymers containing this moiety exhibit improved performance in harsh environments, making them suitable for applications in coatings, adhesives, and electronic materials.
The environmental impact of Methyl 2-(2-bromo-5-methoxyphenyl)acetate is another important consideration. While it is not classified as a hazardous substance under current regulations, proper handling and disposal practices are essential to minimize any potential risks. Studies on its biodegradability and ecotoxicity are ongoing to ensure its safe use in industrial processes.
In conclusion, Methyl 2-(2-bromo-5-methoxyphenyl)acetate (CAS No. 117565-90-9) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers working in organic synthesis, pharmaceutical development, and materials science. As ongoing research continues to uncover new applications and properties, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
117565-90-9 (Methyl 2-(2-bromo-5-methoxyphenyl)acetate) Related Products
- 100388-17-8(2-(2-Bromo-4,5-diethoxyphenyl)acetic Acid)
- 79235-34-0(4-Bromophenyl phenylacetate)
- 1056453-99-6([3-(3-Bromo-phenoxy)-5-methoxy-phenyl]-acetic acid methyl ester)
- 1403991-82-1(3-Bromophenyl 2-(2,5-dibromophenyl)acetate)
- 198630-93-2(2-Bromo-4-methoxy-benzeneacetic acid,methyl ester)
- 86826-93-9(2-(2-Bromo-5-methoxyphenyl)acetic acid)
- 203805-73-6(Methyl 2-(4-bromo-3-methoxyphenyl)acetate)
- 66916-99-2(2-Bromo-4-methoxyphenylacetic Acid)
- 17478-44-3(2-bromo-2-(4-methoxyphenyl)acetic acid)
- 1069114-97-1(Methyl 2-(2-bromo-4-methoxyphenyl)-2-methylpropanoate)